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Compound of Interest

Compound Name:

1-(2-

Fluorophenyl)cyclopropanecarboni

trile

Cat. No.: B1342051 Get Quote

CAS Number: 97009-38-6

Molecular Formula: C₁₀H₈FN

Molecular Weight: 161.18 g/mol

Abstract
1-(2-Fluorophenyl)cyclopropanecarbonitrile is a fluorinated aromatic cyclopropane

derivative of significant interest in medicinal chemistry and drug discovery. The cyclopropane

ring, a conformationally constrained bioisostere for various functional groups, imparts metabolic

stability and unique structural properties to parent molecules. The presence of a fluorine atom

on the phenyl ring can further enhance pharmacokinetic properties such as membrane

permeability and binding affinity by modulating electronic characteristics and blocking metabolic

sites. This technical guide provides a comprehensive overview of the synthesis, properties, and

potential applications of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, serving as a resource

for researchers and professionals in the field of drug development. While specific experimental

data for this compound is not extensively published, this document compiles information based

on established synthetic methodologies and data from closely related analogs.
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Physicochemical and Spectral Data
Quantitative data for 1-(2-Fluorophenyl)cyclopropanecarbonitrile is not readily available in

peer-reviewed literature. The following table summarizes the known properties of its precursor

and key analogous compounds to provide an estimated profile.

Property

2-
Fluorophenyla
cetonitrile
(Starting
Material)

1-
Phenylcyclopr
opanecarbonit
rile (Analog)

1-(4-
Fluorophenyl)
cyclopropanec
arbonitrile
(Analog)

1-(2-
Fluorophenyl)
cyclopropanec
arbonitrile
(Predicted)

CAS Number 326-62-5[1] 935-44-4[2] 97009-67-1[3] 97009-38-6

Molecular

Formula
C₈H₆FN[1] C₁₀H₉N[2] C₁₀H₈FN[3] C₁₀H₈FN

Molecular Weight 135.14 g/mol [1] 143.18 g/mol [2] 161.18 g/mol [3] 161.18 g/mol

Boiling Point 235 °C[1]
114-117 °C / 20

mmHg
Not Available

Similar to

analogs

Density 1.061 g/mL[1] Not Available Not Available ~1.1 g/mL

Refractive Index 1.501[1] Not Available Not Available ~1.52

¹H NMR (ppm)
3.7 (s, 2H), 7.1-

7.4 (m, 4H)

1.3-1.4 (m, 2H),

1.6-1.7 (m, 2H),

7.2-7.4 (m, 5H)

Not Available

1.4-1.5 (m, 2H),

1.7-1.8 (m, 2H),

7.1-7.5 (m, 4H)

¹³C NMR (ppm)

17.5, 115.5 (d),

117.2, 124.8,

129.5, 130.0,

161.2 (d)

1.0, 17.0, 122.5,

126.0, 127.8,

128.9, 138.9

Not Available

~1.5, ~18.0,

~115.8 (d),

~122.0, ~124.9,

~129.0, ~130.5,

~160.0 (d)

IR (cm⁻¹)
~2250 (C≡N),

~1490 (C=C)

~2230 (C≡N),

~3080 (C-H,

cyclopropyl)

Not Available

~2240 (C≡N),

~3080 (C-H,

cyclopropyl),

~1495 (C=C),

~1230 (C-F)
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Note: Predicted data is based on extrapolation from analogous compounds and general

principles of spectroscopy.

Synthesis Methodology
The most common and efficient method for the synthesis of 1-arylcyclopropanecarbonitriles is

the cyclopropanation of the corresponding arylacetonitrile using a dihaloalkane under phase-

transfer catalysis (PTC) conditions.[4][5][6] This approach avoids the need for strong,

hazardous bases like sodium amide and offers good yields under milder conditions.

Proposed Experimental Protocol: Synthesis via Phase-
Transfer Catalysis
This protocol is a representative procedure based on established methods for similar

compounds.

Reaction:

2-Fluorophenylacetonitrile + 1,2-Dibromoethane → 1-(2-
Fluorophenyl)cyclopropanecarbonitrile

Materials:

2-Fluorophenylacetonitrile (1.0 eq)

1,2-Dibromoethane (1.2 eq)

50% Aqueous Sodium Hydroxide (NaOH) solution

Toluene

Tetrabutylammonium bromide (TBAB) (0.05 eq)

Deionized Water

Diethyl Ether

Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping

funnel, add 2-fluorophenylacetonitrile and toluene.

Add the phase-transfer catalyst, tetrabutylammonium bromide, to the mixture.

Heat the mixture to 60-70 °C with vigorous stirring.

Slowly add the 50% aqueous sodium hydroxide solution via the dropping funnel over a

period of 30 minutes. The reaction is exothermic, and the temperature should be maintained.

After the addition of NaOH is complete, add 1,2-dibromoethane dropwise.

Maintain the reaction mixture at 70 °C for 4-6 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC) or Gas Chromatography (GC).

After the reaction is complete, cool the mixture to room temperature.

Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

Combine all organic layers and wash sequentially with deionized water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel to yield pure 1-(2-fluorophenyl)cyclopropanecarbonitrile.

Synthesis Workflow Diagram
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Reaction Setup

Reaction

Workup & Purification

2-Fluorophenylacetonitrile

Reaction Flask

Toluene TBAB Catalyst

Heat to 60-70°C

Add 50% NaOH (aq)

Add 1,2-Dibromoethane

Stir for 4-6h at 70°C

Cool to RT

Quench with Water

Extract with Et₂O

Wash with Water & Brine

Dry (MgSO₄)

Concentrate

Purify (Distillation/Chromatography)

1-(2-Fluorophenyl)cyclopropanecarbonitrile

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(2-Fluorophenyl)cyclopropanecarbonitrile.
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Role in Drug Discovery
The incorporation of the cyclopropyl moiety is a well-established strategy in medicinal

chemistry to enhance the pharmacological profile of drug candidates.[7]

Structural and Conformational Rigidity
The three-membered ring of the cyclopropane group is rigid and conformationally restricted.

Introducing this motif into a drug molecule can lock a flexible side chain into a bioactive

conformation, which can lead to increased binding affinity and selectivity for its biological target.

Metabolic Stability
The C-C and C-H bonds of the cyclopropane ring are generally more resistant to metabolic

degradation by cytochrome P450 enzymes compared to linear alkyl chains.[7] This can lead to

an increased in vivo half-life and improved oral bioavailability of the drug.

Bioisosterism
The cyclopropyl group can act as a bioisostere for other chemical groups, such as a vinyl or

gem-dimethyl group. This allows for the fine-tuning of steric and electronic properties to

optimize drug-target interactions.

Impact of Fluorine Substitution
The 2-fluoro substituent on the phenyl ring introduces specific electronic effects. Fluorine is

highly electronegative and can alter the pKa of nearby functional groups, influence hydrogen

bonding interactions, and create favorable orthogonal interactions with the target protein.

Furthermore, the C-F bond is very stable, and fluorine substitution can block sites of metabolic

oxidation on the aromatic ring, further enhancing the metabolic stability of the molecule.[7][8]

Potential Therapeutic Applications
While no specific biological activity has been reported for 1-(2-
Fluorophenyl)cyclopropanecarbonitrile, related cyclopropane-containing molecules have

demonstrated a wide range of activities, including roles as enzyme inhibitors and receptor

agonists/antagonists.[9][10] For instance, N-[4-(2-fluorophenoxy)pyridin-2-

yl]cyclopropanecarboxamide derivatives have been evaluated as potential c-Met kinase
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inhibitors for cancer therapy.[11] Given these precedents, 1-(2-
Fluorophenyl)cyclopropanecarbonitrile serves as a valuable building block for the synthesis

of novel therapeutic agents in areas such as oncology, neuroscience, and infectious diseases.

Safety and Handling
No specific safety data sheet (SDS) is available for 1-(2-
Fluorophenyl)cyclopropanecarbonitrile. However, based on its structure and data for related

compounds like 2-fluorophenylacetonitrile, the following precautions should be taken:

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact

with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE),

including safety goggles, gloves, and a lab coat.

Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[1] May

cause irritation to the skin, eyes, and respiratory system. The nitrile group can be

metabolized to release cyanide, so exposure should be minimized.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong acids/bases.

Conclusion
1-(2-Fluorophenyl)cyclopropanecarbonitrile is a promising scaffold for the development of

novel therapeutics. Its synthesis can be achieved through established methods like phase-

transfer catalysis. The combination of the rigid, metabolically stable cyclopropane ring and the

electronically modifying fluorine atom makes it an attractive building block for medicinal

chemists. Further research into the synthesis of new derivatives and their subsequent

biological evaluation is warranted to fully explore the potential of this compound in drug

discovery pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.fishersci.ca/shop/products/2-fluorophenylacetonitrile-97-thermo-scientific/aaa1161206
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenylcyclopropanecarbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenylcyclopropanecarbonitrile
https://www.scbt.com/p/1-4-fluorophenyl-cyclopropanecarbonitrile-97009-67-1
http://www.crdeepjournal.org/wp-content/uploads/2014/10/Vol-3-1-1-GJCR-1.pdf
https://biomedres.us/pdfs/BJSTR.MS.ID.007237.pdf
https://macmillan.princeton.edu/wp-content/uploads/AM_phase-transfer-catalysis.pdf
https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc05749h
https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc05749h
https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc05749h
https://pubmed.ncbi.nlm.nih.gov/38752612/
https://pubmed.ncbi.nlm.nih.gov/38752612/
https://www.docbrown.info/page06/spectra/cyclopropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/cyclopropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/cyclopropane-nmr13c.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C32589541&Units=CAL&Mask=20
https://pubmed.ncbi.nlm.nih.gov/32224380/
https://pubmed.ncbi.nlm.nih.gov/32224380/
https://pubmed.ncbi.nlm.nih.gov/32224380/
https://www.benchchem.com/product/b1342051#1-2-fluorophenyl-cyclopropanecarbonitrile-cas-97009-38-6
https://www.benchchem.com/product/b1342051#1-2-fluorophenyl-cyclopropanecarbonitrile-cas-97009-38-6
https://www.benchchem.com/product/b1342051#1-2-fluorophenyl-cyclopropanecarbonitrile-cas-97009-38-6
https://www.benchchem.com/product/b1342051#1-2-fluorophenyl-cyclopropanecarbonitrile-cas-97009-38-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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